![molecular formula C15H14N2OS B2578516 N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 379729-89-2](/img/structure/B2578516.png)
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine
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Description
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, also known as EBT, is a fluorescent dye molecule that has been widely used in scientific research applications. EBT is a member of the benzothiazole family, which is known for its high quantum yield and photostability. EBT has been used in a variety of fields, including biochemistry, molecular biology, and medical research.
Scientific Research Applications
Biomonitoring in Freshwater Environments
“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” has been used in the study of microplastics, additives, and plasticizers in freshwater bivalves . In this study, the compound was found in the gills of the bivalves, indicating its potential as a biomonitoring tool for plastic pollution in freshwater environments .
Light Stabilizer in Polyethylene Polymers
The compound functions as a light stabilizer in linear low-density polyethylene polymers intended for repeat food contact use . This application is particularly important in the packaging industry, where the stability of polymers under light exposure is crucial .
Vulcanizing Additive in Polymer Resins
“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” is also used as a vulcanizing additive to polymerize resins . This process is essential in the production of various plastic and rubber products .
Biological Response Modifiers for Breast Cancer Therapy
Compounds similar to “N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” have been explored for their estrogenic and antiestrogenic properties. These properties indicate their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.
Synthesis of Chiral Compounds
The compound has been used in the synthesis of chiral compounds . Chirality is a fundamental concept in chemistry, and the ability to control it is crucial in the synthesis of many pharmaceuticals .
Research in Rheumatoid Arthritis Therapeutics
The compound has been used in the synthesis of a derivative of the natural compound celastrol . This derivative has been investigated for its potential as a therapeutic for rheumatoid arthritis .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPMBZFGLAEDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
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